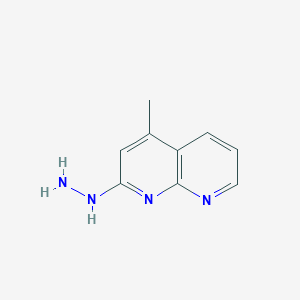

2-Hydrazinyl-4-methyl-1,8-naphthyridine

Description

General Context of 1,8-Naphthyridines in Heterocyclic Chemistry

The 1,8-naphthyridine (B1210474) core is a bicyclic aromatic heterocycle composed of two fused pyridine (B92270) rings. This structural motif is of considerable interest to medicinal and synthetic chemists due to its versatile synthesis and wide array of biological activities. The arrangement of the nitrogen atoms in the 1,8-positions imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological interactions.

The synthesis of the 1,8-naphthyridine ring system can be achieved through various established methods, most notably the Friedländer annulation. This reaction typically involves the condensation of a 2-aminopyridine (B139424) derivative with a compound containing an activated methylene (B1212753) group, such as a β-ketoester or a 1,3-dicarbonyl compound. nih.gov The versatility of this and other synthetic approaches allows for the introduction of a wide range of substituents onto the naphthyridine core, enabling the fine-tuning of its properties for specific applications.

Table 1: Common Synthetic Routes to the 1,8-Naphthyridine Core

| Reaction Name | Reactants | General Conditions |

|---|---|---|

| Friedländer Synthesis | 2-Aminonicotinaldehyde and an active methylene compound | Acidic or basic catalysis |

| Gould-Jacobs Reaction | 2-Aminopyridine and diethyl ethoxymethylenemalonate | Thermal cyclization |

Significance of Hydrazinyl Moieties in Organic Synthesis

The hydrazinyl group (-NHNH2) is a potent nucleophile and a valuable functional group in organic synthesis. Its presence in a molecule opens up a plethora of synthetic possibilities, primarily due to the reactivity of the terminal amino group. Hydrazinyl moieties are frequently employed as key intermediates in the construction of various nitrogen-containing heterocycles.

One of the most common applications of hydrazinyl groups is in condensation reactions with carbonyl compounds to form hydrazones. These hydrazones can then undergo further cyclization reactions to yield five- or six-membered heterocyclic rings. For instance, the reaction of a hydrazinyl compound with a 1,3-dicarbonyl compound is a classical method for the synthesis of pyrazoles. acs.org Similarly, reactions with other appropriate precursors can lead to the formation of triazoles, pyridazines, and other important heterocyclic systems.

The reactivity of the hydrazinyl group makes compounds like 2-Hydrazinyl-4-methyl-1,8-naphthyridine valuable building blocks for the synthesis of more complex, fused heterocyclic systems. This versatility is a cornerstone of its utility in academic and industrial research.

Overview of Research Trajectories for Naphthyridine Derivatives

Research into 1,8-naphthyridine derivatives has followed several key trajectories, largely driven by their potential applications in medicinal chemistry and materials science. A significant body of research has focused on the synthesis and biological evaluation of these compounds for a wide range of therapeutic areas.

Key Research Areas for 1,8-Naphthyridine Derivatives:

Antimicrobial Agents: The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial drugs, with nalidixic acid being a notable early example. Research continues to explore new derivatives with improved potency and broader spectrum of activity.

Anticancer Agents: Numerous studies have investigated the potential of 1,8-naphthyridine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, and research is ongoing to elucidate their mechanisms of action and improve their therapeutic index. ekb.eg

Enzyme Inhibitors: The rigid, planar structure of the 1,8-naphthyridine ring system makes it an attractive scaffold for the design of enzyme inhibitors. Derivatives have been developed to target a range of enzymes implicated in various diseases.

Materials Science: The photophysical properties of 1,8-naphthyridine derivatives have led to their investigation for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes.

The synthesis of compounds like this compound is often a critical step in the exploration of these research avenues, as it provides a versatile intermediate for the creation of diverse molecular libraries.

Synthesis and Reactivity

The preparation of this compound typically proceeds through a two-step sequence starting from a suitable 2-aminopyridine precursor. The first step involves the construction of the 4-methyl-1,8-naphthyridine (B75383) ring system, followed by the introduction of the hydrazinyl group.

A common synthetic route involves the initial synthesis of 2-chloro-4-methyl-1,8-naphthyridine. This can be achieved through various methods, including the Vilsmeier-Haack reaction on an appropriate N-(pyridin-2-yl)acetamide. ekb.egresearchgate.net The subsequent step is a nucleophilic aromatic substitution reaction where the chloro group at the 2-position is displaced by hydrazine (B178648). This reaction is typically carried out by heating the 2-chloro derivative with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol. pnrjournal.com

Table 2: Plausible Synthesis of this compound

| Step | Reactants | Product |

|---|---|---|

| 1 | N-(pyridin-2-yl)acetamide derivative, POCl3, DMF | 2-Chloro-4-methyl-1,8-naphthyridine |

The resulting this compound is a versatile intermediate. Its hydrazinyl moiety can readily undergo condensation reactions with various electrophiles to construct new heterocyclic rings fused to or substituted on the 1,8-naphthyridine core. For example, reaction with β-dicarbonyl compounds leads to the formation of pyrazolyl-1,8-naphthyridines, while cyclocondensation with orthoesters can yield triazolo[4,3-a] researchgate.netresearchgate.netnaphthyridine derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N4 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(4-methyl-1,8-naphthyridin-2-yl)hydrazine |

InChI |

InChI=1S/C9H10N4/c1-6-5-8(13-10)12-9-7(6)3-2-4-11-9/h2-5H,10H2,1H3,(H,11,12,13) |

InChI Key |

ZXLSQNBMZRSRJC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=N2)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazinyl 4 Methyl 1,8 Naphthyridine and Analogous Structures

Retrosynthetic Analysis of the 1,8-Naphthyridine (B1210474) Core with Hydrazinyl and Methyl Substitutions

A retrosynthetic analysis of the target molecule, 2-hydrazinyl-4-methyl-1,8-naphthyridine, suggests a logical disconnection strategy. The primary disconnection is at the C-N bond of the hydrazinyl group, pointing to a 2-halo-4-methyl-1,8-naphthyridine as a key intermediate. This precursor can be accessed via nucleophilic substitution with hydrazine (B178648).

The 1,8-naphthyridine core itself can be retrosynthetically disconnected through a Friedländer-type condensation. This involves breaking the bonds of the pyridine (B92270) ring fused to the initial pyridine structure. This approach identifies a 2-aminopyridine (B139424) derivative, specifically 2-aminonicotinaldehyde, and a carbonyl compound with an α-methylene group, such as a ketone or β-ketoester, as the primary starting materials. For the target molecule, a compound that can provide the 4-methyl group, like acetone (B3395972) or a related active methylene (B1212753) compound, would be required. This strategy forms the basis for many conventional synthetic pathways.

Conventional Synthetic Pathways to Substituted 1,8-Naphthyridine Scaffolds

The construction of the 1,8-naphthyridine ring system is a cornerstone of synthesizing the target compound. Various methods have been developed, with condensation and cyclization reactions being the most prominent.

The Friedländer synthesis is a widely employed and efficient method for constructing quinoline (B57606) and, by extension, naphthyridine ring systems. nih.govorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.govorganic-chemistry.org In the context of 1,8-naphthyridine synthesis, 2-aminonicotinaldehyde is a common starting material. nih.govrsc.org

The reaction with an appropriate carbonyl partner, such as acetone to introduce a methyl group at the 2-position, can be catalyzed by various reagents, including bases like potassium hydroxide (B78521) or greener alternatives using water as a solvent. pnrjournal.comnih.gov Recent advancements have focused on developing more environmentally friendly protocols, for instance, using choline (B1196258) hydroxide in aqueous media, which allows for high yields on a gram scale. nih.gov

Table 1: Examples of Friedländer Synthesis for Substituted 1,8-Naphthyridines

| Starting Materials | Catalyst/Solvent | Product | Yield | Reference |

| 2-Aminonicotinaldehyde, Acetone | Choline Hydroxide / H₂O | 2-Methyl-1,8-naphthyridine | 99% | nih.gov |

| 2-Aminonicotinaldehyde, 1-Methylpiperidin-4-one | Choline Hydroxide / H₂O | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] kthmcollege.ac.inorganic-chemistry.orgnaphthyridine | 92% | nih.gov |

| 2-Aminonicotinaldehyde, Various Acetonitriles | KOH / MW Irradiation | Substituted kthmcollege.ac.inrsc.orgnaphthyridin-2-amine | Good | pnrjournal.com |

This table is interactive. Click on the headers to sort the data.

Beyond the classic Friedländer synthesis, other cyclization strategies are utilized to form the 1,8-naphthyridine scaffold. Multi-component reactions (MCRs) offer a powerful approach, allowing for the construction of complex molecular architectures in a single step. kthmcollege.ac.inorganic-chemistry.org For example, a three-component condensation of a substituted 2-aminopyridine, an active methylene compound like malononitrile (B47326), and an aldehyde can yield highly substituted 1,8-naphthyridine derivatives under mild conditions. organic-chemistry.org These reactions are often catalyzed by Lewis acids. organic-chemistry.org

Other cyclization methods include intramolecular nucleophilic cyclization and reductive cyclization of appropriately substituted pyridine precursors. researchgate.net Metal-catalyzed annulation reactions, for instance, using copper catalysts to react 2-aminonicotinaldehydes with terminal alkynes, also provide a route to the 1,8-naphthyridine core. kthmcollege.ac.in

Introduction of the Hydrazinyl Functionality

Once the substituted 1,8-naphthyridine core is established, the next critical step is the introduction of the hydrazinyl group at the C2 position. This is typically achieved through the conversion of a suitable precursor, most commonly a halogenated naphthyridine.

A common and effective method for introducing a hydrazinyl group is through the nucleophilic aromatic substitution of a halogen atom on the naphthyridine ring. The synthesis often proceeds by first converting a 1,8-naphthyridin-2-one intermediate into a 2-chloro-1,8-naphthyridine. This transformation can be accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). pnrjournal.compnrjournal.com

The resulting 2-chloro derivative is then subjected to hydrazinolysis. This reaction involves treating the chlorinated precursor with hydrazine hydrate (B1144303), often in a suitable solvent like ethanol, under reflux conditions. pnrjournal.compnrjournal.com The highly nucleophilic hydrazine displaces the chloride ion to yield the desired 2-hydrazinyl-1,8-naphthyridine.

Table 2: Synthesis of 2-Hydrazinyl-1,8-Naphthyridines via Hydrazinolysis

| Precursor | Reagent | Conditions | Product | Reference |

| 2-Chloro-3-substituted-1,8-naphthyridine | Hydrazine Hydrate / Ethanol | Reflux, 0.5 hr | 2-Hydrazinyl-3-substituted-1,8-naphthyridine | pnrjournal.compnrjournal.com |

| 4-Chloro-2,7-dimethyl-1,8-naphthyridine | Hydrazine Hydrate | Reflux | 4-Hydrazinyl-2,7-dimethyl-1,8-naphthyridine | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Hydrazine hydrate is also frequently used to convert ester functionalities on the 1,8-naphthyridine ring into carboxylic acid hydrazides. researchgate.net For instance, an ethyl 1,8-naphthyridin-2-one-3-carboxylate can react with hydrazine hydrate to furnish the corresponding 1,8-naphthyridin-2-one-3-carboxylic acid hydrazide. researchgate.net While this does not directly yield a C-hydrazinyl substitution on the ring itself, these hydrazide intermediates are crucial for the synthesis of more complex derivatives, such as thiazolidinones, by subsequent condensation reactions. researchgate.net

Modern and Sustainable Synthetic Strategies for 1,8-Naphthyridine Derivatives

Recent advancements in organic synthesis have led to the development of greener and more efficient protocols for constructing the 1,8-naphthyridine framework. These methods include microwave-assisted synthesis, one-pot multicomponent reactions, and the use of novel catalytic systems, which offer advantages such as reduced reaction times, higher yields, and simpler work-up procedures. jchps.comtsijournals.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in This technique utilizes microwave irradiation to generate heat efficiently and uniformly within the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. jchps.comtsijournals.com It is considered an environmentally friendly approach as it is easy, effective, economical, and eco-friendly. tsijournals.com

The Friedlander condensation, a classical method for synthesizing quinolines and naphthyridines, has been adapted for microwave conditions. For instance, the reaction of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free microwave irradiation to produce 1,8-naphthyridines in good yields (74-86%) within minutes. tsijournals.com Similarly, silica (B1680970) sulfuric acid has been used as an effective catalyst for the same condensation under solvent-free microwave conditions, affording products in 75-98% yield in just 4-10 minutes.

Another application involves the one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium (B1175870) acetate. Under microwave irradiation, this reaction yields fused benzo[b] jetir.orgnaphthyridine derivatives in 10-12 minutes. jchps.com Microwave irradiation has also been successfully employed in the cyclization of N-(2-Cyclopropyl- jetir.orgnaphthyridine-3-carbonyl)-guanidine derivatives and in the synthesis of 4-azetidinone derivatives from 1,8-naphthyridine precursors, highlighting the versatility of this technology. rasayanjournal.co.inajrconline.org

| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield (%) | Reference |

| 2-Aminonicotinaldehyde, α-methylene carbonyls | DABCO, Solvent-free, Microwave | 1,8-Naphthyridines | minutes | 74-86 | tsijournals.com |

| 2-Aminonicotinaldehyde, α-methylene carbonyls | Silica Sulfuric Acid, Solvent-free, MW | 1,8-Naphthyridines | 4-10 min | 75-98 | |

| 2-Chloroquinoline-3-carbaldehydes, 1-Tetralone, Ammonium acetate | NaH, DMF, Microwave (240W) | 5,6-dihydro-naphtho[g]benzo[b] jetir.orgnaphthyridine | 10-12 min | - | jchps.com |

| 7-Aminosubstituted-2-methyl-1,8-naphthyridin-4-ol, Chloroacetyl chloride | Mild base, THF, Microwave (420W) | 4-Azetidinone derivatives of 1,8-naphthyridine | - | - | rasayanjournal.co.in |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single vessel to form a complex product in one step. jetir.org This approach is characterized by its operational simplicity, reduction of waste by eliminating intermediate separation and purification steps, and high atom economy. rsc.org

A common MCR for synthesizing 1,8-naphthyridines involves the condensation of a 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile. jetir.orgresearchgate.net For example, a three-component reaction of 2-aminopyridine, various aromatic aldehydes, and malononitrile using ammonium metavanadate as a catalyst in methanol (B129727) at room temperature yields the corresponding 1,8-naphthyridine derivatives in high yields (up to 89%) within a few hours. jetir.org This strategy has been shown to be effective with a range of substituted aldehydes. jetir.org

The choice of catalyst and solvent is crucial for the success of these reactions. N-bromosulfonamides, such as N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), have been utilized as reusable Lewis acid catalysts for the three-component synthesis of 1,8-naphthyridines at room temperature, achieving good to high yields. researchgate.netorganic-chemistry.org Green solvents like polyethylene (B3416737) glycol-400 (PEG-400) and even water have been employed to develop more sustainable protocols. rsc.orgresearchgate.net For instance, novel spiro-(1,8)-naphthyridine derivatives have been synthesized in excellent yields (up to 95%) in PEG-400 at 80°C, with water being the only byproduct. researchgate.net

| Reactants | Catalyst/Solvent | Product Type | Yield (%) | Reference |

| 2-Aminopyridine, Aromatic Aldehydes, Malononitrile | Ammonium Metavanadate / Methanol | 1,8-Naphthyridine derivatives | up to 89 | jetir.org |

| Substituted 2-Aminopyridines, Aldehydes, Malononitrile | TBBDA or PBBS / Acetonitrile | 1,8-Naphthyridine derivatives | 65-90 | organic-chemistry.org |

| Isatin (B1672199) derivatives, Malononitrile dimer, Enamine derivatives | PEG-400 | Spiro-(1,8)-naphthyridine derivatives | up to 95 | researchgate.net |

| Isatin, Malononitrile, 3-Aminopyrazole | Water | Benzo[c]pyrazolo tsijournals.comajrconline.orgnaphthyridines | Good-Excellent | rsc.org |

The development of novel catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. nih.gov For 1,8-naphthyridine synthesis, a variety of catalytic systems have been explored, ranging from metal-based catalysts to metal-free and biocompatible options. nih.govresearchgate.net

Ionic liquids (ILs) have emerged as green catalysts and solvents for the Friedlander reaction. nih.govnih.gov For example, choline hydroxide, a metal-free, non-toxic, and water-soluble ionic liquid, has been used to catalyze the gram-scale synthesis of 1,8-naphthyridines in water with excellent yields. nih.gov The IL is believed to facilitate the reaction by forming hydrogen bonds with the reactants. nih.gov Basic ILs like 1-butyl-2,3-dimethylimidazolium imidazolide (B1226674) ([Bmmim][Im]) have also shown remarkable catalytic activity under solvent-free conditions, with the advantage of being reusable. nih.gov

Lewis acids are also effective catalysts. N-bromosulfonamides have been reported to act as efficient Lewis acid catalysts in three-component reactions to afford 1,8-naphthyridines under mild, room-temperature conditions. organic-chemistry.org In other approaches, ammonium metavanadate has been used to catalyze the reaction between 2-aminopyridine, aromatic aldehydes, and malononitrile. jetir.org Furthermore, heterogeneous catalysts, such as pillar-layered metal-organic frameworks (MOFs), have been designed for the one-pot, three-component synthesis of new 1,8-naphthyridines, offering good efficiency and reusability. researchgate.net

| Reaction Type | Catalyst | Key Features | Reference |

| Friedlander Condensation | Choline Hydroxide (Ionic Liquid) | Metal-free, water as solvent, gram-scale synthesis, excellent yield | nih.gov |

| Friedlander Reaction | [Bmmim][Im] (Basic Ionic Liquid) | Solvent-free, reusable catalyst | nih.gov |

| Three-Component Reaction | Ammonium Metavanadate | Room temperature, high yield | jetir.org |

| Three-Component Reaction | N,N,N′,N′-Tetrabromobenzene-1,3-disulfonamide (TBBDA) | Lewis acid, mild conditions, reusable catalyst | organic-chemistry.org |

| Tandem Knoevenagel/Michael/Cyclization | Basu-HDI (Metal-Organic Framework) | Heterogeneous, reusable, mild conditions, high yields | researchgate.net |

Chemical Transformations and Derivatization of 2 Hydrazinyl 4 Methyl 1,8 Naphthyridine

Condensation Reactions of the Hydrazinyl Group

The hydrazinyl group (-NHNH2) of 2-hydrazinyl-4-methyl-1,8-naphthyridine is highly reactive towards carbonyl compounds. This reactivity is the basis for the formation of hydrazones and Schiff bases, which are important intermediates in organic synthesis and often exhibit significant biological activities themselves.

Formation of Hydrazone Derivatives

The condensation of this compound with various aldehydes and ketones readily affords the corresponding hydrazone derivatives. nih.govminarjournal.com This reaction typically proceeds by heating the reactants in a protic solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.commdpi.com The resulting hydrazones are characterized by the presence of the azomethine group (-N=CH-) and are pivotal intermediates for further cyclization reactions. nih.govepstem.net

The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazinyl group on the electrophilic carbonyl carbon, followed by dehydration to yield the stable hydrazone product. A variety of aromatic and heteroaromatic aldehydes have been successfully employed in this reaction, leading to a library of N'-arylidene-2-hydrazinyl-4-methyl-1,8-naphthyridines. mdpi.com

| Reactant (Aldehyde/Ketone) | Solvent | Conditions | Product Type |

| Aromatic Aldehydes | Ethanol | Reflux | N'-Arylidenehydrazinyl-1,8-naphthyridine |

| Heteroaromatic Aldehydes | Ethanol | Reflux, catalytic acid | N'-Heteroarylidenehydrazinyl-1,8-naphthyridine |

| Substituted Benzaldehydes | Ethanol | Reflux | N'-(Substituted benzylidene)hydrazinyl-1,8-naphthyridine |

This table summarizes common reaction conditions for the synthesis of hydrazone derivatives from this compound and various carbonyl compounds.

Synthesis of Schiff Bases

Schiff bases are structurally similar to hydrazones and are formed through the condensation of the primary amino group of the hydrazine (B178648) moiety with aldehydes or ketones. ispub.com These compounds are versatile ligands in coordination chemistry and serve as precursors for the synthesis of various bioactive molecules. researchgate.netresearchgate.net The synthesis of Schiff bases from this compound follows a similar protocol to hydrazone formation, typically involving refluxing in ethanol. ispub.com The resulting compounds, which incorporate the 1,8-naphthyridine (B1210474) core, have been a subject of interest in medicinal chemistry. researchgate.net

| Reactant | Solvent | Conditions | Product |

| Aromatic Aldehydes | Ethanol | Reflux | 2-(2-(Arylmethylene)hydrazinyl)-4-methyl-1,8-naphthyridine |

| p-Anisaldehyde | Ethanol | Reflux | 2-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methyl-1,8-naphthyridine |

| Salicylaldehyde | Ethanol | Reflux | 2-((2-Hydrazinylidene(2-hydroxyphenyl)methyl)amino)-4-methyl-1,8-naphthyridine |

This interactive table outlines the synthesis of various Schiff bases derived from the reaction of this compound with different aldehydes.

Intramolecular and Intermolecular Cyclization Reactions

The hydrazone and Schiff base derivatives of this compound are valuable intermediates that can undergo a variety of cyclization reactions. These reactions lead to the formation of new heterocyclic rings fused or attached to the 1,8-naphthyridine nucleus, significantly expanding the chemical space and potential applications of this scaffold.

Synthesis of Fused 1,2,4-Triazolo[4,3-a]epstem.netniscpr.res.innaphthyridines

One of the most important transformations of 2-hydrazinyl-1,8-naphthyridines is their conversion into the fused triazolo[4,3-a] epstem.netnaphthyridine system. This is typically achieved by reacting the hydrazinyl derivative with reagents that can provide a single carbon atom to form the triazole ring. organic-chemistry.org

Common methods include:

Reaction with Carboxylic Acids or their Derivatives: Heating this compound with various carboxylic acids, acid chlorides, or orthoesters leads to the formation of an acyl hydrazide intermediate, which then undergoes intramolecular cyclodehydration to yield the corresponding 1-substituted-4-methyl- nih.govthesciencein.orgtriazolo[4,3-a] epstem.netnaphthyridine. nih.gov

Oxidative Cyclization of Hydrazones: Aryl aldehyde hydrazones derived from this compound can undergo oxidative cyclization to form the triazolonaphthyridine ring system. Reagents like nitrous acid (generated in situ from sodium nitrite (B80452) and acetic acid), often under microwave irradiation, have been used effectively for this transformation, offering high yields and short reaction times. thesciencein.org Chloramine-T is another oxidizing agent used for this purpose. thesciencein.orgresearchgate.net

| Starting Material | Reagent | Conditions | Product |

| This compound | Triethoxymethane | Cyclization | 4-Methyl- nih.govthesciencein.orgtriazolo[4,3-a] epstem.netnaphthyridine |

| Aryl aldehyde hydrazone derivative | NaNO₂ / CH₃COOH | Microwave Irradiation | 1-Aryl-4-methyl- nih.govthesciencein.orgtriazolo[4,3-a] epstem.netnaphthyridine |

| Aryl aldehyde hydrazone derivative | Chloramine-T | Microwave Irradiation | 1-Aryl-4-methyl- nih.govthesciencein.orgtriazolo[4,3-a] epstem.netnaphthyridine thesciencein.orgresearchgate.net |

This table details the synthetic routes to fused 1,2,4-triazolo[4,3-a] epstem.netnaphthyridines starting from this compound and its derivatives.

Formation of Oxadiazole and Thiadiazole Systems

The hydrazinyl group is a key synthon for constructing five-membered heterocycles like oxadiazoles (B1248032) and thiadiazoles.

1,3,4-Oxadiazoles: These are commonly synthesized from acylhydrazide intermediates. For instance, reacting this compound with an aromatic acid yields the corresponding N'-acylhydrazide. Subsequent cyclodehydration, often using reagents like phosphorus oxychloride or thionyl chloride, furnishes the 2-(5-aryl-1,3,4-oxadiazol-2-yl)-4-methyl-1,8-naphthyridine. nih.govresearchgate.net Another route involves the reaction of hydrazones with an oxidizing agent. researchgate.net

1,3,4-Thiadiazoles: The synthesis of thiadiazoles can be achieved by reacting the hydrazinyl compound with carbon disulfide in the presence of a base like potassium hydroxide (B78521). researchgate.netresearchgate.net This forms a dithiocarbazate intermediate which can then be cyclized. researchgate.net Alternatively, reaction with isothiocyanates can lead to thiosemicarbazide (B42300) intermediates, which are precursors to aminothiadiazoles. organic-chemistry.org

Construction of Spiro- and Annulated Heterocycles

The reactivity of the hydrazinyl group also allows for the construction of more complex molecular architectures, including spirocyclic and other annulated (fused) ring systems.

Spiro Heterocycles: Spiro compounds contain two rings connected by a single common atom. The reaction of this compound derivatives with cyclic ketones or compounds like isatin (B1672199) (indole-2,3-dione) can lead to the formation of spiro heterocycles. For example, condensation with isatin can yield spiropyrazoline derivatives where the spiro center is at the 3-position of the oxindole (B195798) ring. researchgate.netnih.gov

Annulated Heterocycles: Annulation refers to the fusion of a new ring onto an existing one. Beyond the triazolonaphthyridines mentioned earlier, reactions with bifunctional reagents can lead to other fused systems. For example, reaction with β-ketoesters or malonic esters can lead to the formation of pyrazolone (B3327878) or pyrimidine (B1678525) rings fused to the naphthyridine core.

Modifications via Acylation and Alkylation

The hydrazinyl moiety of this compound serves as a versatile functional group for a variety of chemical transformations, particularly acylation reactions. These modifications are crucial for the synthesis of more complex derivatives and for introducing new functionalities onto the naphthyridine scaffold.

Reactions with Carboxylic Acid Derivatives and Anhydrides

The nucleophilic nature of the hydrazinyl group facilitates its reaction with various acylating agents, including acid anhydrides. These reactions typically result in the formation of stable N-acyl derivatives or can lead to cyclized products, depending on the anhydride (B1165640) used. Research has demonstrated the synthesis of novel 1,8-naphthyridine derivatives through the reaction of a related compound, 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine, with several acid monoanhydrides and tetracarboxylic acid dianhydrides. researchgate.net

The reaction with cyclic monoanhydrides such as maleic, phthalic, and tetrachlorophthalic anhydride leads to the formation of the corresponding N-amino-imide derivatives. researchgate.net For instance, the treatment of the hydrazinyl-naphthyridine with phthalic anhydride results in the formation of 2-amino-N-(2,7-dimethyl-1,8-naphthyridin-4-yl)isoindole-1,3-dione. researchgate.net These reactions effectively cap the hydrazinyl group with a cyclic imide structure, introducing a new heterocyclic system to the parent molecule. researchgate.net

The following table summarizes the acylation reactions of 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine with various anhydrides, which serves as a model for the reactivity of this compound.

Table 1: Acylation Products from the Reaction of 4-Hydrazinyl-2,7-dimethyl-1,8-naphthyridine with Anhydrides

| Reactant Anhydride | Resulting Product |

|---|---|

| Maleic anhydride | 1-((2,7-dimethyl- researchgate.netnih.govnaphthyridin-4-yl)amino)-1H-pyrrole-2,5-dione |

| Phthalic anhydride | 2-((2,7-dimethyl- researchgate.netnih.govnaphthyridin-4-yl)amino)-1H-isoindole-1,3(2H)-dione |

| Tetrachlorophthalic anhydride | 2-((2,7-dimethyl- researchgate.netnih.govnaphthyridin-4-yl)amino)-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione |

Functionalization through Linker Molecules

The concept of using linker molecules is pivotal in medicinal chemistry and materials science for connecting different molecular fragments. In the context of this compound, derivatization with bifunctional molecules, such as dicarboxylic acid anhydrides, can be viewed as a form of functionalization with linkers. These reactions create larger molecular architectures where the naphthyridine units are bridged together.

Tetracarboxylic acid dianhydrides, for example, can react with two equivalents of hydrazinyl-naphthyridine to form a dimeric structure. This has been demonstrated in the reaction of 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine with pyromellitic dianhydride (benzene-1,2,4,5-tetracarboxylic dianhydride) and naphthalene-1,4,5,8-tetracarboxylic dianhydride. researchgate.net In these transformations, the dianhydride acts as a rigid linker, connecting two naphthyridine moieties through stable bis-imide linkages. researchgate.net This strategy allows for the construction of symmetrical, high-molecular-weight compounds with potential applications in supramolecular chemistry and materials science. researchgate.net

The resulting bridged compounds possess two 1,8-naphthyridine units, which could lead to interesting photophysical or chelating properties. The nature of the linker—aromatic and rigid in these cases—defines the spatial orientation and distance between the two terminal naphthyridine groups. researchgate.net

Table 2: Bridged Naphthyridine Derivatives Using Dianhydride Linkers

| Linker Molecule (Dianhydride) | Resulting Bridged Product |

|---|---|

| Pyromellitic dianhydride | 2,6-bis((2,7-dimethyl- researchgate.netnih.govnaphthyridin-4-yl)amino)benzo[1,2-c:4,5-c']dipyrrole-1,3,5,7(2H,6H)-tetrone |

Coordination Chemistry and Supramolecular Assembly with Naphthyridine Based Ligands

Design Principles for 1,8-Naphthyridine (B1210474) Derivatives as Ligands

The 1,8-naphthyridine framework is a privileged motif in the design of dinucleating ligands because the two nitrogen atoms are ideally positioned to bind two metal centers in close proximity. cymitquimica.com The functionalization of the 1,8-naphthyridine core at various positions allows for the tuning of the electronic and steric properties of the resulting ligands, which in turn influences the geometry and reactivity of the metal complexes.

The introduction of substituents, such as the hydrazinyl and methyl groups in 2-Hydrazinyl-4-methyl-1,8-naphthyridine, can significantly alter the ligand's coordination behavior. The methyl group can provide steric hindrance and also influence the electron density of the naphthyridine ring system. The hydrazinyl group (-NHNH2) introduces additional donor sites, potentially allowing for different coordination modes, including acting as a bridging ligand between two metal centers. The design of multidentate ligands based on 1,8-naphthyridine often aims to create a binding pocket that can encapsulate two metal ions, mimicking the active sites of various metalloenzymes. researchgate.net These ligands can facilitate cooperative effects between the metal centers, leading to unique reactivity. nih.gov

Interactive Table: Functional Groups and Their Influence on Ligand Properties

| Functional Group | Potential Influence on Ligand Properties |

|---|---|

| 1,8-Naphthyridine Core | Provides a rigid scaffold with two primary nitrogen donor atoms, ideal for binuclear metal complex formation. cymitquimica.com |

| Hydrazinyl Group (-NHNH2) | Introduces additional nitrogen donor atoms, enabling various coordination modes such as monodentate, bidentate, or bridging. Can participate in hydrogen bonding. |

| Methyl Group (-CH3) | Influences the steric environment around the metal center and can modulate the electronic properties of the naphthyridine ring through inductive effects. |

Metal Complexation Studies and Structural Elucidation of Coordination Compounds

While specific complexation studies for this compound are not extensively documented in the reviewed literature, the general principles of 1,8-naphthyridine coordination chemistry suggest that it would act as a chelating ligand. The two nitrogen atoms of the naphthyridine ring can coordinate to a single metal center, or the ligand can bridge two metal centers. researchgate.net The hydrazinyl group can either remain uncoordinated or participate in binding, leading to potentially more complex structures. For instance, in related hydrazone-based ligands, the imine nitrogen and the heterocyclic nitrogen atoms are often involved in metal coordination.

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are crucial for characterizing the formation and structure of these complexes in solution and the solid state. For example, a shift in the vibrational frequencies of the C=N and N-N bonds in the IR spectrum upon complexation can confirm the involvement of the naphthyridine and hydrazinyl nitrogens in metal binding.

Insights into Redox Behavior and Magnetic Properties of Naphthyridine-Metal Complexes

The redox and magnetic properties of metal complexes are fundamentally linked to the nature of both the metal ion and the coordinating ligand. The 1,8-naphthyridine framework can act as a redox-active ligand, meaning it can participate in electron transfer processes. This property is crucial for the development of catalysts and molecular materials with tunable electronic properties.

The electrochemical behavior of naphthyridine-metal complexes is often investigated using techniques like cyclic voltammetry. These studies can reveal the oxidation and reduction potentials of the complex, providing insight into the stability of different oxidation states of the metal center and the ligand. The electronic communication between two metal centers bridged by a 1,8-naphthyridine-based ligand can also be probed through electrochemical methods. nih.gov

The magnetic properties of these complexes are of interest for the development of single-molecule magnets and other magnetic materials. The magnetic susceptibility of a complex containing paramagnetic metal ions provides information about the number of unpaired electrons and the magnetic interactions between them. In dinuclear complexes, the 1,8-naphthyridine bridge can mediate magnetic exchange interactions between the metal centers, which can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an anti-parallel alignment of spins). The strength and nature of this magnetic coupling are highly dependent on the geometry of the complex and the distance between the metal ions.

Interactive Table: Summary of Physicochemical Properties

| Property | Description | Relevance in Naphthyridine-Metal Complexes |

|---|---|---|

| Redox Behavior | The ability of a molecule to gain or lose electrons. | The 1,8-naphthyridine ligand can be redox-active, influencing the catalytic and electronic properties of the complex. |

| Magnetic Properties | The response of a material to an applied magnetic field. | In complexes with paramagnetic metals, the naphthyridine bridge can mediate magnetic interactions between metal centers. |

Computational and Theoretical Investigations of 2 Hydrazinyl 4 Methyl 1,8 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For 2-Hydrazinyl-4-methyl-1,8-naphthyridine, these calculations would provide critical insights into its electronic structure and reactivity.

Key parameters that would be determined include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): This analysis would identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, would further quantify the molecule's reactivity.

Table 1: Hypothetical Data Table of Quantum Chemical Parameters for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | - | Indicates electron-donating character |

| LUMO Energy | - | Indicates electron-accepting character |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability |

| Dipole Moment | - | Measures the polarity of the molecule |

| Electronegativity (χ) | - | Tendency to attract electrons |

| Chemical Hardness (η) | - | Resistance to change in electron distribution |

Note: This table is illustrative and contains no actual data, as no published calculations are available.

Molecular Modeling and Docking Methodologies for Ligand-Target Interactions

Molecular modeling and docking are essential in silico techniques for predicting the interaction of a small molecule, such as this compound, with a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential therapeutic candidates.

The process would involve:

Homology Modeling: If the three-dimensional structure of a relevant biological target is not experimentally determined, a model can be built based on the known structure of a homologous protein.

Molecular Docking: The this compound molecule would be computationally placed into the binding site of the target protein. Docking algorithms would predict the preferred binding orientation and affinity, often expressed as a docking score or binding energy.

Binding Mode Analysis: Detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the target protein.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Kinase | - | - | - |

| Hypothetical Receptor | - | - | - |

Note: This table is for demonstrative purposes only, as no specific docking studies have been reported for this compound.

Conformational Analysis and Reaction Mechanism Elucidation

Understanding the conformational landscape and potential reaction pathways of this compound is crucial for a complete chemical characterization.

Conformational Analysis: This involves identifying the different spatial arrangements of the atoms (conformers) and their relative energies. For this compound, this would be particularly important for understanding the orientation of the hydrazinyl group, which can significantly influence its reactivity and intermolecular interactions.

Reaction Mechanism Elucidation: Theoretical methods can be used to map out the energy profile of a chemical reaction, identifying transition states and intermediates. This would be valuable for understanding the synthesis of this compound or its potential metabolic pathways.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of 1,8-naphthyridine (B1210474) derivatives has been a significant area of interest due to their wide-ranging applications. pnrjournal.com Traditional synthetic routes are continually being refined to improve yield, reduce reaction times, and employ more environmentally benign conditions. A notable advancement is the use of microwave irradiation (MWI) to accelerate key reaction steps. pnrjournal.compnrjournal.com

One modern, multi-step synthesis for producing 2-hydrazinyl substituted researchgate.netdocumentsdelivered.comnaphthyridines involves an efficient, environmentally favorable approach. The process begins with the reaction of 2-aminonicotinaldehyde with various acetonitriles in the presence of potassium hydroxide (B78521) under microwave irradiation to form researchgate.netdocumentsdelivered.comnaphthyridin-2-amine. pnrjournal.com This intermediate is then converted to a dihydro researchgate.netdocumentsdelivered.comnaphthyridin-2-one, followed by treatment with phosphorus oxychloride under microwave conditions to yield a 2-chloro derivative. The final step involves refluxing this chloro-intermediate with hydrazine (B178648) hydrate (B1144303) to furnish the desired 2-hydrazinyl- researchgate.netdocumentsdelivered.comnaphthyridine product in good yields. pnrjournal.compnrjournal.com This methodology highlights a shift towards greener chemistry, minimizing the use of harsh conditions and long reaction times.

Table 1: Microwave-Assisted Synthesis of 2-Hydrazinyl- researchgate.netdocumentsdelivered.comnaphthyridines

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 2-aminonicotinaldehyde, Acetonitrile derivative | 10% KOH, MW irradiation (200W, 2 min) | Substituted researchgate.netdocumentsdelivered.comnaphthyridin-2-amine |

| 2 | researchgate.netdocumentsdelivered.comnaphthyridin-2-amine | HCl, NaNO₂ | Substituted-1,2-dihydro researchgate.netdocumentsdelivered.comnaphthyridin-2-one |

| 3 | dihydro researchgate.netdocumentsdelivered.comnaphthyridin-2-one | POCl₃, MW irradiation (200W, 5 min) | 2-Chloro- researchgate.netdocumentsdelivered.comnaphthyridine derivative |

| 4 | 2-Chloro- researchgate.netdocumentsdelivered.comnaphthyridine derivative | Hydrazine hydrate, Ethanol, Reflux (0.5 hr) | 2-Hydrazinyl- researchgate.netdocumentsdelivered.comnaphthyridine derivative |

This interactive table summarizes the key stages in a modern, microwave-assisted synthesis route for the title compound's scaffold. pnrjournal.compnrjournal.com

Exploration of Diverse Chemical Reactivity and Functionalization Pathways

The hydrazinyl group at the C2 position of the 4-methyl-1,8-naphthyridine (B75383) ring is a key functional handle that allows for extensive derivatization. This reactivity is central to the development of new molecular entities based on the naphthyridine scaffold. Researchers are actively exploring condensation and cyclocondensation reactions to create a variety of heterocyclic systems.

For example, the reaction of 4-hydrazinyl-2,7-dimethyl-1,8-naphthyridine with various active carbonyl compounds leads to the formation of Schiff bases. researchgate.net Furthermore, treatment of 1,8-naphthyridin-2-one-3-carboxylic acid hydrazide with aromatic aldehydes yields arylidene-hydrazides. These intermediates can undergo cyclocondensation with reagents like mercaptoacetic acid to afford complex structures such as 1,8-naphthyridinyl-4-thiazolidinones. researchgate.net Such functionalization pathways are instrumental in creating libraries of novel compounds for further investigation.

Table 2: Functionalization Reactions of the Hydrazinyl-Naphthyridine Core

| Reactant | Reagent(s) | Resulting Functional Group/Scaffold |

|---|---|---|

| Hydrazinyl-naphthyridine | Active carbonyl compounds | Schiff Base |

| Hydrazinyl-naphthyridine | Acid anhydrides | N-acylhydrazine derivatives |

| Carboxylic acid hydrazide-naphthyridine | Aromatic aldehydes | Arylidene-hydrazide |

| Arylidene-hydrazide-naphthyridine | Mercaptoacetic acid, ZnCl₂ | 4-Thiazolidinone ring |

This interactive table outlines common reactivity pathways for the hydrazinyl-naphthyridine scaffold. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural and Electronic Properties

The definitive characterization of 2-Hydrazinyl-4-methyl-1,8-naphthyridine and its derivatives relies on a suite of advanced spectroscopic and analytical methods. These techniques are crucial for confirming the molecular structure, understanding its electronic nature, and ensuring purity.

Standard characterization involves a combination of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS). pnrjournal.com For instance, ¹H NMR spectra of related 2-hydrazinyl-1,8-naphthyridines show characteristic signals for the aromatic protons of the naphthyridine rings, as well as signals corresponding to the hydrazinyl protons. pnrjournal.com

For a deeper understanding of molecular structure and intermolecular interactions, single-crystal X-ray diffraction is an invaluable tool. While data for the specific title compound is not widely published, studies on analogous hydrazino-heterocycles reveal detailed bond lengths, bond angles, and how molecules arrange themselves in a crystal lattice through hydrogen bonding. researchgate.netnih.gov UV-Visible spectroscopy is employed to study the electronic absorption properties, with experiments often conducted in various solvents to probe solvatochromic effects and better understand the electronic transitions within the molecule. researchgate.net

Table 3: Spectroscopic Data for a Representative 2-Hydrazinyl- researchgate.netdocumentsdelivered.comnaphthyridine Derivative

| Technique | Observed Data/Signals | Interpretation |

|---|---|---|

| IR (cm⁻¹) | ~3300-3100 | N-H stretching vibrations of the hydrazinyl group |

| ~1620-1580 | C=N and C=C stretching of the naphthyridine ring | |

| ¹H NMR (δ, ppm) | 7.0 - 8.5 | Aromatic protons on the naphthyridine core |

| 4.0 - 6.0 | NH and NH₂ protons of the hydrazinyl group (often broad) | |

| ~2.5 | Methyl group protons | |

| ¹³C NMR (δ, ppm) | 110 - 160 | Carbons of the aromatic naphthyridine ring |

| ~20-25 | Methyl group carbon | |

| UV-Vis (nm) | ~240, 280, 350 | Absorption maxima corresponding to π→π* and n→π* electronic transitions |

This interactive table presents typical spectroscopic data used for the structural elucidation of compounds within this class. pnrjournal.comresearchgate.net

Theoretical Frameworks for Predicting Novel Chemical Behavior and Transformations

In parallel with experimental work, computational chemistry provides powerful insights into the properties and potential reactivity of this compound. Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic characteristics of such molecules. researchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and predict bond lengths and angles, which can then be compared with experimental X-ray diffraction data. kbhgroup.in Analysis of the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and the ease of intramolecular charge transfer. kbhgroup.in

Molecular Electrostatic Potential (MESP) maps are also computed to identify electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. kbhgroup.in Furthermore, Time-Dependent DFT (TD-DFT) is employed to simulate UV-Visible absorption spectra, allowing for a direct comparison between theoretical predictions and experimental results, which helps in assigning the observed electronic transitions. researchgate.netkbhgroup.in These theoretical frameworks are not only crucial for interpreting experimental data but also for guiding the design of new experiments and predicting the behavior of novel, yet-to-be-synthesized derivatives.

Table 4: Application of Theoretical Methods to Naphthyridine Derivatives

| Theoretical Method | Property Investigated | Significance |

|---|---|---|

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | Predicts the stable 3D structure of the molecule. |

| FMO Analysis (HOMO/LUMO) | Energy gap, orbital distribution | Assesses chemical reactivity and electronic transition properties. |

| MESP Analysis | Electron density distribution | Identifies reactive sites for electrophilic and nucleophilic attack. |

| TD-DFT | Electronic absorption energies, oscillator strengths | Simulates UV-Visible spectra to help assign experimental absorption bands. |

This interactive table summarizes how different computational methods are used to predict the chemical behavior of the naphthyridine scaffold. researchgate.netkbhgroup.in

Q & A

Q. What are the common synthetic routes for preparing 2-hydrazinyl-4-methyl-1,8-naphthyridine and its derivatives?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting with functionalized 1,8-naphthyridine precursors. For example:

- Step 1 : React 4-methyl-1,8-naphthyridine derivatives with hydrazine hydrate under reflux in ethanol to introduce the hydrazinyl group .

- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or methanol) .

- Key Conditions : Use anhydrous solvents and controlled heating (70–100°C) to avoid side reactions. Monitor progress via TLC .

Q. How are 1,8-naphthyridine derivatives purified and characterized?

- Methodological Answer :

- Purification : Employ solvent extraction (ice-water precipitation) followed by vacuum filtration. Neutralize acidic/basic byproducts with NH4OH or HCl .

- Characterization :

- Melting Point : Determine purity using a digital melting point apparatus (e.g., 160–162°C for intermediates) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 422 M<sup>+</sup> for C25H22N4O2) .

- NMR : Use DMSO-d6 or CDCl3 for <sup>1</sup>H/<sup>13</sup>C NMR analysis (e.g., δ 2.35 ppm for methyl groups) .

Q. What safety protocols are essential when handling 1,8-naphthyridine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., POCl3 or thiourea) .

- Emergency Measures : Neutralize acid spills with sodium bicarbonate. For skin contact, rinse with water for 15 minutes .

Q. Which functionalization reactions are feasible for this compound?

- Methodological Answer :

- Hydrazone Formation : React with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form Schiff bases .

- Cyclization : Treat with thiourea and NaOH in ethanol to synthesize pyrimidine-thione derivatives .

- Acylation : Use acetic anhydride to protect the hydrazine group, enabling downstream reactions .

Q. How do substituents influence the solubility of 1,8-naphthyridine derivatives?

- Methodological Answer :

- Polar Groups : Hydroxy or nitro substituents increase water solubility (e.g., 4-nitro derivatives dissolve in DMSO).

- Hydrophobic Groups : Methyl or phenyl groups enhance lipid solubility, requiring organic solvents (e.g., DCM or THF) for dissolution .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or ionic liquids to accelerate hydrazine incorporation .

- Solvent Optimization : Compare ethanol, DMF, and acetonitrile; ethanol typically gives higher yields (78% vs. 51% in DMF) .

- Reaction Time : Extend reflux duration (8–12 hours) for complete conversion, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What is the impact of methyl substitution on the binding affinity of 1,8-naphthyridines to biomolecules?

- Methodological Answer : Methyl groups enhance hydrophobic interactions with proteins. For example:

| Derivative | Binding Constant (10<sup>6</sup> M<sup>-1</sup>) | ΔG (kcal/mol) | ΔH (kcal/mol) |

|---|---|---|---|

| AND (no methyl) | 0.30 | -5.2 | -8.1 |

| AMND (1 methyl) | 2.7 | -6.8 | -9.3 |

| ADMND (2 methyl) | 6.1 | -7.5 | -10.4 |

| ATMND (3 methyl) | 19 | -8.9 | -12.7 |

- Method : Fluorescence titration (λex 280 nm, λem 340 nm) and isothermal titration calorimetry (ITC) at 20°C .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- DFT Calculations : Optimize geometry with B3LYP/6-31G(d) and simulate NMR shifts using Gaussian software. Compare with experimental data (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., CCDC deposition for 7-methyl derivatives) .

Q. What strategies are effective for designing 1,8-naphthyridine derivatives targeting DNA or enzymes?

- Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation.

- Docking Studies : Use AutoDock Vina to predict binding modes to CTG/CTG DNA triplexes. Prioritize derivatives with hydrogen-bonding motifs (e.g., NH---O=C) .

- In Vitro Screening : Assess cytotoxicity against MCF7 cells via MTT assay (IC50 values < 10 µM indicate potency) .

Q. How do thermodynamic parameters inform the binding mechanism of 1,8-naphthyridines?

- Methodological Answer :

- Entropy-Enthalpy Compensation : Methyl groups reduce entropic penalty (ΔS from -22 to -15 cal/mol·K) by pre-organizing the ligand for binding .

- Heat Capacity (ΔCp) : Measure via ITC at multiple temperatures. Negative ΔCp (e.g., -161 cal/mol·K for AND) indicates hydrophobic burial upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.